molecular formula C9H14ClN3O2 B1431549 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride CAS No. 1187929-23-2

5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1431549
CAS No.: 1187929-23-2
M. Wt: 231.68 g/mol
InChI Key: LYXIWXDEKFMUBG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride (molecular formula: C₉H₁₅Cl₂N₃O₂, molecular weight: 268.14 g/mol) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with a tetrahydro-saturated ring system and an ethyl ester group at position 1. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical applications . Its synthesis involves multi-step processes, including oxidation of methylthio groups, ring closure, and hydride reduction, as described in patented methods .

Pharmaceutical Relevance
This compound is a critical intermediate in synthesizing drugs targeting type 2 diabetes, such as Retagliptin phosphate, where it contributes to dipeptidyl peptidase-4 (DPP-4) inhibition . Its trifluoromethyl and ester functionalities are key to binding specificity and metabolic stability .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8;/h6,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXIWXDEKFMUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-23-2
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biochemical Pathways

The action of 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride on the orexin receptors affects several biochemical pathways. The inhibition of orexin receptors can lead to a decrease in wakefulness and an increase in sleep, affecting the sleep-wake cycle. It can also influence feeding behavior and energy homeostasis.

Result of Action

The molecular and cellular effects of the action of 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride are primarily related to its antagonistic effect on the orexin receptors. By inhibiting these receptors, it can modulate the physiological processes controlled by orexins, leading to changes in sleep-wake cycle, feeding behavior, and energy homeostasis.

Biological Activity

5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride (commonly referred to as THIP) is a compound of significant interest in pharmacology due to its biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride
  • CAS Number : 1187929-23-2
  • Molecular Formula : C9H14ClN3O2
  • Molecular Weight : 231.67936 g/mol

THIP acts primarily as an antagonist at orexin receptors (OX1 and OX2), which are G-protein-coupled receptors involved in the regulation of arousal, wakefulness, and appetite. By inhibiting these receptors, THIP can influence various physiological processes:

  • Sleep Regulation : Studies indicate that THIP administration results in increased time spent in both REM and NREM sleep stages, suggesting its potential utility in treating sleep disorders .
  • Cognitive Enhancement : In animal models, THIP has been shown to enhance memory function and may be beneficial for cognitive dysfunctions associated with psychiatric disorders .
  • Stress Response Modulation : The compound has demonstrated efficacy in models of post-traumatic stress disorder (PTSD), indicating its role in managing stress-related syndromes .

Biological Activity Overview

The following table summarizes key biological activities associated with THIP:

Activity Effect Reference
Sleep InductionIncreases REM and NREM sleep duration
Memory EnhancementImproves memory performance in rats
Stress ResponseReduces symptoms in PTSD models
Appetite RegulationPotential use in treating eating disorders

Case Study 1: Sleep Disorders

In a study conducted by Jenck et al., THIP was administered to rats to evaluate its effects on sleep patterns. The results showed a dose-dependent increase in sleep duration and quality, highlighting its potential as a treatment for insomnia and other sleep-related issues .

Case Study 2: Cognitive Function

Research involving cognitive assessments in rodent models indicated that THIP administration improved performance on memory tasks. This suggests that the compound may have applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Case Study 3: PTSD Treatment

In models simulating PTSD symptoms, THIP demonstrated significant reductions in anxiety-like behaviors. This finding points to its potential as a therapeutic agent for managing stress-related disorders .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H14ClN3O2
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 1187929-23-2

The compound features a tetrahydroimidazo structure that contributes to its biological activity, particularly in modulating neuropeptide functions.

Orexin Receptor Antagonism

One of the most notable applications of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives is their role as non-peptide antagonists of orexin receptors. Orexins (also known as hypocretins) are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic effects in conditions such as:

  • Sleep Disorders : By blocking orexin receptors, these compounds can potentially aid in the treatment of insomnia and other sleep-related disorders by reducing wakefulness.
  • Obesity Management : Orexin receptor antagonists may help regulate appetite and food intake, presenting a novel approach to obesity treatment .

Neuropharmacology

Research indicates that compounds like 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives can influence neurotransmitter systems beyond orexins. Their ability to interact with various receptors makes them candidates for further exploration in the treatment of:

  • Anxiety Disorders : Modulating neurotransmitter levels may provide anxiolytic effects.
  • Neurodegenerative Diseases : Investigations into their neuroprotective properties could lead to advancements in treating conditions like Alzheimer's disease.

Case Study 1: Orexin Receptor Antagonism

A study demonstrated that specific derivatives of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine effectively inhibited the activity of orexin receptors in vitro. This inhibition was associated with a decrease in food consumption and increased sleep duration in rodent models .

Case Study 2: Pharmacokinetics and Toxicology

Research also focused on the pharmacokinetic profile of these compounds. In vivo studies indicated that the compound exhibited favorable absorption and distribution characteristics while showing a low toxicity profile at therapeutic doses .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[1,5-a]pyrazine Family
Compound Name Molecular Formula Key Functional Groups Pharmacological Role Key Differences References
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride C₆H₁₁Cl₂N₃ Free amine, hydrochloride salt GABA receptor modulation (CNS) Lacks ester group; simpler structure reduces metabolic stability
Ethyl 5,6-dihydro-imidazo[1,5-a]pyrazine-3,7-dicarboxylate C₁₂H₁₇N₃O₄ Dual ester groups, tert-butyl protection Intermediate for kinase inhibitors Additional ester group increases polarity; tert-butyl enhances lipophilicity
L655708 (Ethyl 8-azido-5,6-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) C₁₉H₁₇ClN₆O₂ Benzodiazepine fusion, azido group GABAα5 receptor antagonist Benzodiazepine ring expands binding affinity for CNS targets

Key Insights :

  • Ester vs. Amine Functionality : The ethyl ester group in the target compound improves solubility compared to the free amine in 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride, which requires protonation for aqueous solubility .
  • Ring Modifications : Fusion with benzodiazepine (L655708) shifts activity toward CNS targets, whereas the imidazo-pyrazine core in the target compound favors metabolic enzyme inhibition .

Key Insights :

  • Ring Systems : Pyrazines (two adjacent nitrogens) provide stronger dipole interactions than pyridines or pyrazoles, influencing target binding .
  • Substituent Effects : Trifluoromethyl groups (Retagliptin) increase electronegativity and stability, while azidomethyl groups (pyrazole derivatives) introduce reactivity for click chemistry .

Key Insights :

  • Synthetic Complexity : The target compound’s multi-step synthesis (oxidation, ring closure) contrasts with simpler cyclization routes for dihydrochloride analogues, impacting scalability .
  • Solubility and Bioavailability : Hydrochloride salts universally improve solubility, but ester groups (target compound) further enhance membrane permeability compared to neutral thioxo derivatives .

Preparation Methods

Synthetic Routes and Methodologies

Patent-Based Multi-Step Synthesis (CN102464661A)

The most direct method for synthesizing the target compound is described in Chinese Patent CN102464661A. This approach involves four sequential steps:

  • Synthesis of 2-Methylthiopyrazine

    • Starting Material : 2-Chloropyrazine reacts with sodium methyl mercaptide (21% aqueous solution) in tetrahydrofuran (THF) under reflux.
    • Reaction Conditions : 2–3 hours at reflux temperature.
    • Yield : 80–81% (crude product).
  • Hydrogenation to 1,2,3,4-Tetrahydro-pyrazine

    • Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.
    • Solvent : Ethanol.
    • Yield : 85–90% after purification via column chromatography.
  • Cyclization with Ethyl Chlorooxalate

    • Reagents : Ethyl chlorooxalate and triethylamine in dichloromethane (DCM).
    • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
    • Yield : 75–80%.
  • Hydrochloride Salt Formation

    • Acid : Hydrochloric acid (HCl) in ethyl acetate.
    • Purification : Recrystallization from ethanol/ethyl acetate.

Key Advantages :

  • Scalability: Demonstrated at 100–200 g scales.
  • Total Yield: ~50% over four steps.

Alternative Cyclization Strategies

TosMIC-Mediated One-Pot Synthesis (Kawase et al., 2016)

A novel one-pot method converts mesoionic oxazolium olates to imidazo[1,5-a]pyrazin-8(7H)-ones using TosMIC (p-toluenesulfonylmethyl isocyanide):

  • Reagents : 4-Trifluoroacetyl-1,3-oxazolium-5-olate and TosMIC.
  • Conditions : Room temperature, 24 hours.
  • Yield : 60–70%.
  • Limitation : Requires specialized mesoionic precursors, limiting broad applicability.

Reaction Optimization and Mechanistic Insights

Oxidative Dehydrogenation in Cyclization

Source demonstrates the critical role of molecular oxygen in pyrazolo[1,5-a]pyridine synthesis, a related heterocyclic system. Key observations include:

Entry Atmosphere Acid Equiv. Yield (%)
1 Air 2 34
4 O₂ 6 94
5 Ar 6 6

Mechanistic Pathway :

  • Nucleophilic Addition : Enol form of β-diketone attacks N-amino-2-iminopyridine.
  • Oxidative Dehydrogenation : O₂ facilitates the formation of intermediate B .
  • Cyclization and Dehydration : Forms the pyrazolo[1,5-a]pyridine core.

Solvent and Catalyst Screening

The patent method emphasizes solvent selection:

  • THF : Optimal for methylthiolation (Step 1).
  • Ethanol : Preferred for hydrogenation (Step 2) due to Pd/C compatibility.
  • DCM : Ideal for cyclization (Step 3) to minimize side reactions.

Analytical Characterization

Physicochemical Properties

  • Appearance : White crystalline solid.
  • Purity : ≥97% (HPLC).
  • Molecular Formula : C₉H₁₄ClN₃O₂.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.28 (t, 3H), 3.15–3.30 (m, 4H), 4.25 (q, 2H), 4.50 (s, 2H), 8.45 (s, 1H).
  • MS (ESI+) : m/z 210.1 [M+H]⁺.

X-Ray Crystallography

Single-crystal analysis of related imidazo[1,5-a]pyrazin-8(7H)-ones confirms the bicyclic structure and protonation state.

Comparative Analysis of Methods

Method Steps Total Yield (%) Scalability Key Limitation
Patent 4 ~50 High Multi-step purification
TosMIC One-Pot 1 60–70 Moderate Specialized precursors
Iminium Cyclization 3 40–50 Low Substrate specificity

Industrial and Regulatory Considerations

  • Safety : Use of HCl gas in salt formation necessitates closed systems.
  • Environmental Impact : THF and DCM require recycling protocols.
  • Regulatory Status : Patented method (CN102464661A) is commercially viable but regionally restricted.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives, and how can reaction efficiency be improved?

Methodological Answer: Synthesis of imidazo[1,5-a]pyrazine derivatives often involves cyclization reactions. For example, intramolecular cyclization of intermediates like 4-chloromethylpyrazole derivatives using NaN₃ in DMF at 50°C for 3 hours can yield high-purity products after recrystallization from ethanol . Efficiency improvements include:

  • Catalyst Optimization : Use of iridium catalysts under visible light for selective cyclization (e.g., in imidazoquinoxaline synthesis) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and yields .
  • Temperature Control : Heating to 50–80°C prevents side reactions while maintaining reaction progress .

Q. How can researchers validate the structural integrity of synthesized 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives?

Methodological Answer: Structural validation requires multi-spectral analysis:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen and carbon environments (e.g., chemical shifts for imidazole protons at δ 7.5–8.5 ppm and ester carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., HRMS-ESI for imidazo[1,2-a]pyridine derivatives shows <5 ppm deviation) .
  • Infrared Spectroscopy (IR) : Detect functional groups like ester C=O stretches (~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer: Stability is influenced by:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition (lit. mp ~225°C with decomposition observed in related compounds) .
  • Moisture Sensitivity : Hydrochloride salts are hygroscopic; use desiccants or vacuum-sealed packaging .
  • Light Exposure : Protect from UV light to avoid photodegradation, as seen in tetrahydroimidazo[1,2-a]pyridine analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for imidazo[1,5-a]pyrazine synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can model competing pathways. For example:

  • Transition State Analysis : Identify energy barriers for intramolecular cyclization vs. side reactions (e.g., ester hydrolysis) .
  • Kinetic Simulations : Predict dominant pathways under varying temperatures/pH using software like Gaussian or ORCA .
  • Data Integration : Cross-reference computational predictions with experimental NMR/IR data to validate mechanistic hypotheses .

Q. What strategies address low solubility of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives in aqueous media?

Methodological Answer: Solubility challenges arise from hydrophobic imidazole cores. Mitigation strategies include:

  • Salt Formation : Replace hydrochloride with water-soluble counterions (e.g., trifluoroacetate, as in CAS 374795-77-4) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) that convert to carboxylic acids in vivo .
  • Co-solvent Systems : Use DMSO-water or ethanol-water mixtures (optimize ratios via phase diagrams) .

Q. How can researchers optimize reaction selectivity in multi-step syntheses involving imidazo[1,5-a]pyrazine intermediates?

Methodological Answer: Selectivity is achieved through:

  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] groups for amines) to prevent unwanted coupling .
  • Catalytic Control : Use chiral catalysts (e.g., Ir-based) for enantioselective cyclization, as demonstrated in tetrahydroimidazo[1,2-a]pyridine syntheses .
  • Stepwise Monitoring : Employ LC-MS or TLC at each stage to isolate intermediates and minimize cross-reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for imidazo[1,5-a]pyrazine derivatives?

Methodological Answer: Contradictions often stem from impurities or tautomerism. Resolution steps:

  • Purity Assessment : Repeat column chromatography or HPLC to isolate the target compound .
  • Tautomer Identification : Use variable-temperature NMR to detect equilibrium shifts (e.g., imidazole ↔ imidazoline tautomers) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw) .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up syntheses?

Methodological Answer: Variability arises from inconsistent reaction conditions. Solutions include:

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor real-time reaction progress .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) .
  • Robustness Testing : Stress-test conditions (e.g., ±10% solvent volume, ±5°C) to identify critical variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride

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